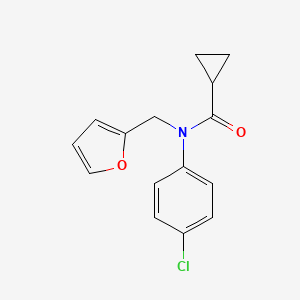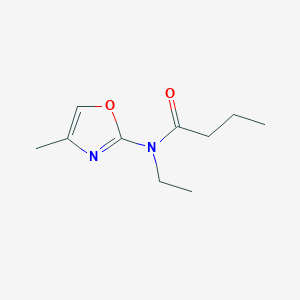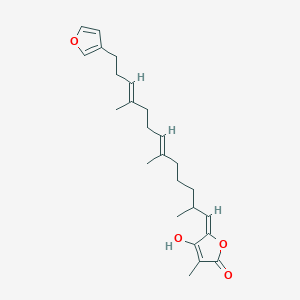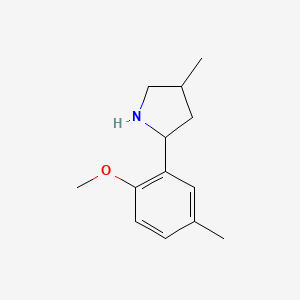
N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide is a synthetic organic compound that features a cyclopropane ring, a chlorophenyl group, and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an appropriate alkene with a carbene precursor.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the cyclopropane ring with a chlorophenyl group, often using a halogenation reaction.
Attachment of the Furan Ring: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a furan derivative and a suitable catalyst.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorophenyl and furan rings can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups such as alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide: can be compared with other cyclopropane derivatives, such as cyclopropanecarboxylic acid and its amides.
Chlorophenyl derivatives: Compounds like 4-chlorophenylacetic acid and its derivatives.
Furan derivatives: Compounds such as furfural and furan-2-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropane ring with both chlorophenyl and furan groups, which may confer unique chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
114215-24-6 |
|---|---|
Formule moléculaire |
C15H14ClNO2 |
Poids moléculaire |
275.73 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C15H14ClNO2/c16-12-5-7-13(8-6-12)17(15(18)11-3-4-11)10-14-2-1-9-19-14/h1-2,5-9,11H,3-4,10H2 |
Clé InChI |
BFDVTXPFFRDADH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)N(CC2=CC=CO2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12880382.png)

![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)


![1-[1-(4-Methylbenzene-1-sulfonyl)-5-(naphthalen-2-yl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12880416.png)
![8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine](/img/structure/B12880417.png)
![3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880419.png)



